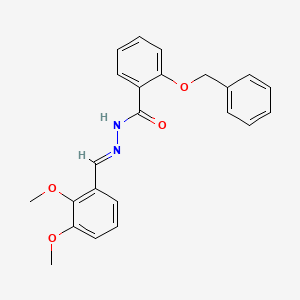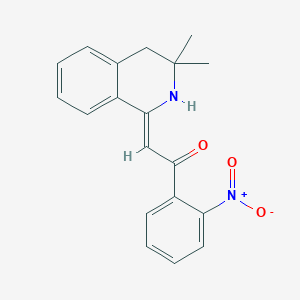![molecular formula C21H21NO3 B3866986 2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B3866986.png)
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine, commonly known as MDAI, is a psychoactive drug that belongs to the class of entactogens. MDAI is a synthetic compound that is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), a widely known recreational drug. However, unlike MDMA, MDAI has not been reported to produce any significant side effects or toxicity. This makes MDAI a potential candidate for scientific research in the field of psychoactive drugs.
Wirkmechanismus
The exact mechanism of action of MDAI is not fully understood. However, it is believed that MDAI acts as a selective serotonin releasing agent (SSRA), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin, MDAI may produce its therapeutic effects.
Biochemical and Physiological Effects:
MDAI has been found to produce a range of biochemical and physiological effects. Studies have shown that MDAI increases the levels of serotonin, dopamine, and norepinephrine in the brain. Moreover, MDAI has been found to increase the levels of oxytocin, a hormone that is involved in social bonding and empathy. These effects may explain the anxiolytic and antidepressant effects of MDAI.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MDAI in lab experiments is its low toxicity and lack of significant side effects. This makes it a safe candidate for studying the effects of psychoactive drugs on the brain. However, one of the limitations of using MDAI is its limited availability and high cost. Moreover, the use of MDAI in lab experiments may be restricted due to its legal status in some countries.
Zukünftige Richtungen
There are several future directions that can be explored in the field of MDAI research. One potential direction is the development of MDAI-based drugs for the treatment of anxiety and depression. Moreover, the effects of MDAI on social behavior and empathy can be further studied to explore its potential applications in the treatment of social anxiety disorders. Furthermore, the long-term effects of MDAI on the brain and behavior can be studied to assess its safety and potential for abuse. Finally, the development of new synthesis methods for MDAI can be explored to make it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
MDAI has gained significant attention in the scientific community due to its potential therapeutic properties. Studies have shown that MDAI has anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression. Moreover, MDAI has been found to increase social behavior and empathy in animal models, which suggests that it may have potential applications in the treatment of social anxiety disorders.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-23-19-9-7-16(17-4-2-3-5-18(17)19)13-22-11-10-15-6-8-20-21(12-15)25-14-24-20/h2-9,12,22H,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXPOPXAZDZLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxynaphthalen-1-yl)methyl]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxopropanamide](/img/structure/B3866904.png)


![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B3866936.png)

![1-{3-[(7-chloro-4-methyl-2-quinolinyl)amino]propyl}-2-pyrrolidinone](/img/structure/B3866960.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-{[4-(difluoromethoxy)-2-nitrophenyl]hydrazone}](/img/structure/B3866964.png)
![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B3866975.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B3866983.png)

![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3867012.png)
![methyl 4-{2-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B3867013.png)

![N-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B3867022.png)